molecular formula C12H19NO B12664149 Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- CAS No. 92697-04-6

Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)-

Cat. No.: B12664149
CAS No.: 92697-04-6
M. Wt: 193.28 g/mol
InChI Key: NACIMMUSDHBIEI-UHFFFAOYSA-N
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Description

Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- is an organic compound with a complex structure It is characterized by the presence of a phenol group, a dimethylamino group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- typically involves multiple steps. One common method includes the alkylation of phenol with isopropyl bromide in the presence of a base to introduce the isopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.

Scientific Research Applications

Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The isopropyl group can influence the compound’s hydrophobicity and overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-((methylamino)methyl)-4-(1-methylethyl)-: Similar structure but with a methylamino group instead of a dimethylamino group.

    Phenol, 2-((dimethylamino)methyl)-4-(1-ethyl)-: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- is unique due to the presence of both the dimethylamino and isopropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in specific synthetic and research applications.

Properties

CAS No.

92697-04-6

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4-propan-2-ylphenol

InChI

InChI=1S/C12H19NO/c1-9(2)10-5-6-12(14)11(7-10)8-13(3)4/h5-7,9,14H,8H2,1-4H3

InChI Key

NACIMMUSDHBIEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)CN(C)C

Origin of Product

United States

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